molecular formula C23H19FN2O2S B2769931 4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207013-11-3

4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2769931
CAS No.: 1207013-11-3
M. Wt: 406.48
InChI Key: WBAYCMDHFLVJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, a pyrrole ring, and a thiophene carboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with a suitable amine.

    Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development for various diseases.

    Industry: In industrial applications, the compound is studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its therapeutic application or its role in a biochemical assay.

Comparison with Similar Compounds

4-(4-fluorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

    4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    4-(4-fluorophenyl)-N-(2-hydroxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: This compound has a hydroxybenzyl group instead of a methoxybenzyl group, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-28-20-7-3-2-6-17(20)14-25-23(27)22-21(26-12-4-5-13-26)19(15-29-22)16-8-10-18(24)11-9-16/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYCMDHFLVJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.